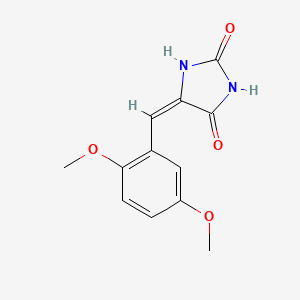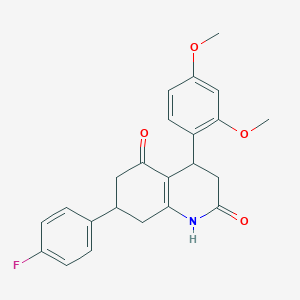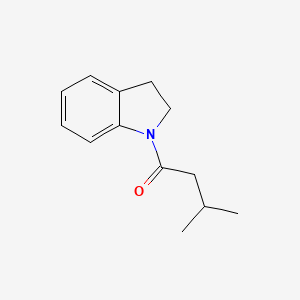![molecular formula C17H22N4O4 B5560669 2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-pyrrolidinecarboxamide](/img/structure/B5560669.png)
2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis The synthesis of related piperazine and pyrrolidine derivatives often involves multi-step reactions, including the Ugi reaction, which can yield complex molecules with both piperazine and pyrrolidine moieties in satisfactory yields. These methods highlight the versatility and complexity of synthesizing such compounds (Ghandi et al., 2016).
Molecular Structure Analysis The molecular structure and conformation of these compounds have been studied using X-ray crystallography and computational methods. Studies show that these molecules can exhibit interesting structural characteristics such as planar methoxyphenyl rings and substituted oxo-pyrrolidine moieties (Banerjee et al., 2002).
Chemical Reactions and Properties Chemical properties of similar compounds reveal their potential for various biological activities. For instance, derivatives have been explored for their antineoplastic, antiarrhythmic, and antihypertensive effects, demonstrating the chemical reactivity and potential utility of these molecules in medical research (Malawska et al., 2002).
Physical Properties Analysis The physical properties, such as solubility, melting points, and crystal structures, are crucial for understanding the behavior of these compounds under different conditions. The solvated structures and their interactions in the crystal lattice can inform on their stability and solubility characteristics (Anthal et al., 2018).
Chemical Properties Analysis The chemical properties, including reactivity towards various functional groups, stability under different chemical conditions, and the potential for further derivatization, are essential for their application in synthetic chemistry and drug development. Studies on compounds like BCTC, which shares a similar structural motif, help to understand the modification potential and activity profile of these molecules (Nie et al., 2020).
科学的研究の応用
Synthesis and Pharmacological Effects
A study by Malawska et al. (2002) detailed the synthesis of a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, focusing on their antiarrhythmic and antihypertensive activities alongside alpha(1)- and alpha(2)-adrenoceptors binding affinities. Notably, derivatives with the 3-(4-arylpiperazin-1-yl)propyl moiety, closely related to the specified compound, exhibited significant antiarrhythmic and antihypertensive effects. These effects were attributed to their alpha-adrenolytic properties, emphasizing the critical role of the 1-phenylpiperazine moiety with a methoxy- or chloro- substituent on the phenyl ring for achieving pharmacological activity (Malawska et al., 2002).
Radioligand Development for PET Imaging
Research by Gunn et al. (2000) involved the quantitative analysis of [carbonyl-(11)C]WAY-100635, a PET radioligand for in vivo imaging of the 5-hydroxytryptamine(1A) (5-HT(1A)) receptor. This compound's structural similarities with the specified chemical underscore its potential in PET imaging studies. The analysis focused on modeling strategies for quantitative analysis, emphasizing the compound's utility in assessing 5-HT(1A) receptor densities in neurological studies (Gunn et al., 2000).
Molecular Structure and Conformation Studies
Banerjee et al. (2002) conducted a study on the crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound with structural relevance to the specified chemical. This research provides insights into the compound's biophysical properties, which are essential for understanding its interaction mechanisms and stability in biological contexts (Banerjee et al., 2002).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[4-(2-methoxyphenyl)-3-oxopiperazine-1-carbonyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-25-14-7-3-2-5-12(14)20-10-9-19(11-15(20)22)16(23)13-6-4-8-21(13)17(18)24/h2-3,5,7,13H,4,6,8-11H2,1H3,(H2,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVHHXRCSJMPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2=O)C(=O)C3CCCN3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(2-Methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-pyrrolidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5560588.png)
![10-[(4-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine](/img/structure/B5560595.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5560608.png)

![cyclohexyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B5560618.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5560626.png)


![(3R*,4S*)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5560660.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(5-methyl-2-thienyl)ethanone](/img/structure/B5560677.png)
![4-[4-(2-phenoxypropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5560683.png)
![2-(3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-5-fluoro-1H-benzimidazole](/img/structure/B5560685.png)
![2-(3-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5560691.png)